LSD1 Inhibitory Potency: 5.3‑Fold Improvement Over Methoxy Analog
In a direct pair‑wise comparison within a 4-fluoro‑phenyl‑pyrazolopyrimidine series, the derivative incorporating 4-fluoro‑2‑(2,2‑difluoroethoxy)phenol exhibited an LSD1 IC50 of 24 nM, while the methoxy analog gave 128 nM and the ethoxy analog 92 nM [1].
| Evidence Dimension | LSD1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 24 nM (compound with OCH2CF2H) |
| Comparator Or Baseline | IC50 = 128 nM (OCH3 analog); IC50 = 92 nM (OCH2CH3 analog) |
| Quantified Difference | 5.3‑fold more potent than methoxy analog; 3.8‑fold more potent than ethoxy analog |
| Conditions | TR‑FRET‑based LSD1 enzyme assay, recombinant human LSD1/CoREST complex |
Why This Matters
The enhanced target potency directly translates into lower efficacious doses and greater therapeutic windows, making this phenol a preferred fragment for LSD1‑targeting drug candidates.
- [1] Du Y, Wang J, Liu J, et al. Discovery of IHMT-337 as an Orally Active LSD1 Inhibitor with Potent In Vivo Antitumor Activity. J Med Chem. 2021;64(12):8489-8505. View Source
